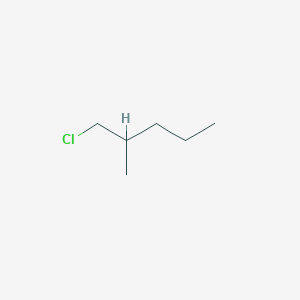
1-Chloro-2-methylpentane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-Chloro-2-methylpentane involves intricate procedures that ensure the introduction of the chloro and methyl groups at specific positions in the pentane chain. For instance, the synthesis of related chloroalkanes and their derivatives can involve direct chlorination of alkanes or more nuanced methods to ensure specificity and yield optimization. While specific synthesis routes for 1-Chloro-2-methylpentane aren't detailed in the literature provided, methodologies applied to structurally similar compounds often employ halogenation reactions under controlled conditions (Corradi et al., 1995).
Molecular Structure Analysis
The molecular structure of chloroalkanes like 1-Chloro-2-methylpentane is characterized by the presence of a chloro substituent, which significantly influences the compound's physical and chemical behavior. Structural analyses using techniques such as X-ray powder diffraction and NMR spectroscopy provide insights into the arrangement of atoms within the molecule and how substitutions alter the compound's stability and reactivity (Buhrmester et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 1-Chloro-2-methylpentane can be diverse, ranging from nucleophilic substitution reactions where the chlorine atom is replaced by other groups, to elimination reactions leading to the formation of alkenes. These reactions are influenced by the compound's molecular structure, particularly the electron-withdrawing effect of the chlorine atom and the steric hindrance introduced by the methyl group. Studies on similar compounds highlight the complex interplay between structure and reactivity, guiding the synthesis of desired products (Crowder & Jaiswal, 1983).
Wissenschaftliche Forschungsanwendungen
Electron Capture Processes in Organic Halides : Research has shown that chloromethane derivatives, like 1-Chloro-2-methylpentane, are involved in electron capture processes. This is significant in studying the radiation chemistry of organic halides in hydrocarbon matrices (Bertin & Hamill, 1964).
Conformational Analysis : The conformational behavior of chloro-methylpentane compounds, including structures similar to 1-Chloro-2-methylpentane, has been analyzed. Such studies are crucial for understanding the physical and chemical properties of these compounds (Crowder & Jaiswal, 1983).
Selective Extraction and Separation : Certain derivatives of methylpentane, like 4-methylpentan-2-ol, have been used for the extraction and separation of metals such as iron(III), showcasing their potential in analytical and separation chemistry (Gawali & Shinde, 1974).
Synthesis and Characterization of Compounds : Research has been conducted on synthesizing and characterizing compounds like 2-methylpentane-1,5-diammonium, which exhibit perovskite-like structures. Such studies expand the understanding of complex chemical structures and their properties (Corradi et al., 1995).
Carbon Dioxide Absorption : Studies on the absorption properties of compounds like 1,5-diamino-2-methylpentane for carbon dioxide capture highlight the potential application of methylpentane derivatives in environmental and green chemistry (Azhgan et al., 2016).
Pentanol Isomer Synthesis in Microorganisms : Research into the synthesis of pentanol isomers, which include compounds structurally similar to 1-Chloro-2-methylpentane, in engineered microorganisms has implications for biofuel production (Cann & Liao, 2009).
Catalytic Transformations : Studies have explored the catalytic transformation of compounds like 3-methylpentane and its derivatives, which are related to 1-Chloro-2-methylpentane, showing their potential in chemical synthesis and industrial processes (Paâl et al., 1976).
Eigenschaften
IUPAC Name |
1-chloro-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBTUZZYJLBZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335907 | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methylpentane | |
CAS RN |
14753-05-0, 128399-28-0 | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



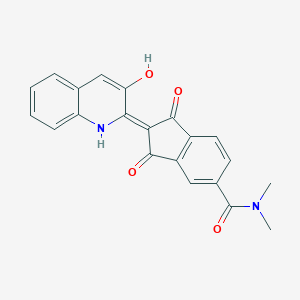
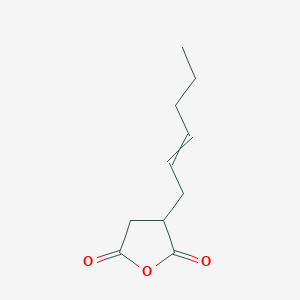
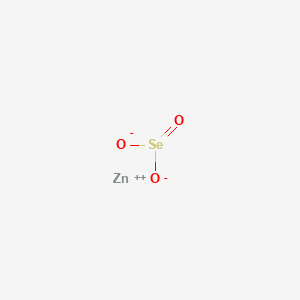
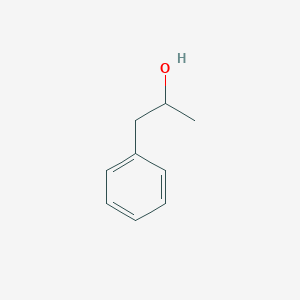
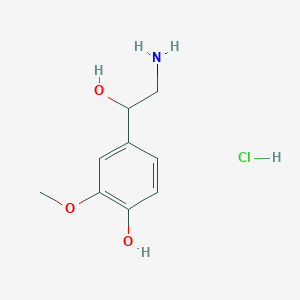

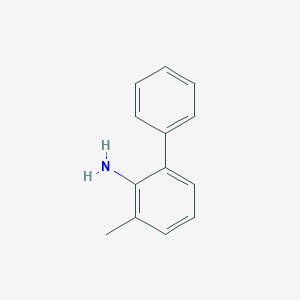
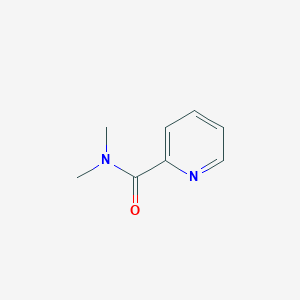

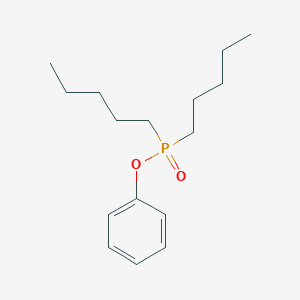
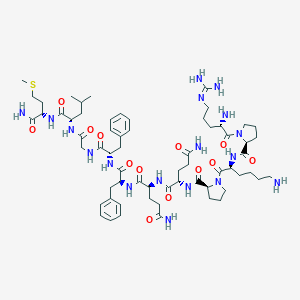
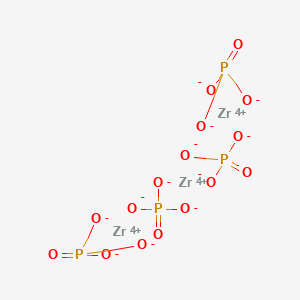
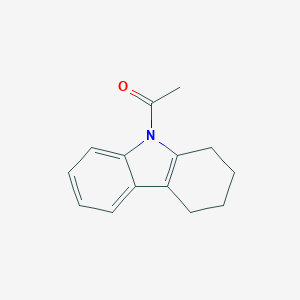
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)